3-(Benzyloxy)-N-methoxy-N-methylbenzamide
Overview
Description
3-(Benzyloxy)-N-methoxy-N-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group attached to the benzene ring, along with methoxy and methyl groups attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N-methoxy-N-methylbenzamide typically involves the following steps:
Formation of Benzyloxybenzene: The initial step involves the reaction of benzyl alcohol with a suitable benzene derivative under basic conditions to form benzyloxybenzene.
Amidation Reaction: The benzyloxybenzene is then subjected to an amidation reaction with N-methoxy-N-methylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a lead compound for the development of new pharmaceuticals due to its structural similarity to other bioactive benzamides.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-(Benzyloxy)-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-(Methoxy)-N-methylbenzamide: Lacks the benzyloxy group, which may influence its chemical properties and applications.
N-methoxy-N-methylbenzamide:
Uniqueness: 3-(Benzyloxy)-N-methoxy-N-methylbenzamide is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its reactivity and potential applications in various fields. The combination of these functional groups provides a versatile platform for further chemical modifications and the development of new compounds with desired properties.
Biological Activity
3-(Benzyloxy)-N-methoxy-N-methylbenzamide is a synthetic organic compound belonging to the benzamide family, characterized by its unique structural features, including a benzyloxy group and methoxy and methyl groups attached to the nitrogen atom of the amide. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a CAS number of 615558-47-9. The presence of multiple functional groups in its structure allows for diverse chemical reactivity and potential biological applications. The compound's ability to form hydrogen bonds and π-π interactions is crucial for its biological activity, enabling it to modulate enzyme activities or receptor functions.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Studies suggest that this compound may possess antimicrobial properties, although specific mechanisms have yet to be fully elucidated. The compound's structural features allow it to interact with various biological macromolecules, potentially inhibiting bacterial growth through enzyme modulation or disruption of cell wall synthesis.
- Case Study : In preliminary tests, derivatives of benzamide compounds have shown varying degrees of antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis. Further investigation into this compound could reveal similar efficacy in combating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been explored. Its ability to interfere with cancer cell proliferation makes it a candidate for further pharmacological studies.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally related compounds is essential:
Compound Name | Key Features | Uniqueness Compared to this compound |
---|---|---|
3-(Benzyloxy)-N-methylbenzamide | Lacks methoxy group | Reduced reactivity and potential biological activity |
3-(Methoxy)-N-methylbenzamide | Lacks benzyloxy group | Different chemical properties and applications |
N-Methoxy-N-methylbenzamide | Simplified structure without benzyloxy group | Less complex; may have different biological activity |
The unique combination of benzyloxy and methoxy groups in this compound enhances its reactivity and broadens its potential applications in medicinal chemistry .
While specific studies on the mechanism of action for this compound are sparse, insights can be drawn from related compounds. The interactions with biological targets likely involve:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
- Receptor Modulation : Possible activation or inhibition of receptors that play critical roles in cellular signaling .
Properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylmethoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(19-2)16(18)14-9-6-10-15(11-14)20-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCHGJIJMJDHLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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